Cas no 167896-48-2 (trans-3-Hydroxy-1-propenylboronic acid pinacol ester)

trans-3-Hydroxy-1-propenylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- trans-3-Hydroxy-1-propenylboronic acid pinacol ester
- (1E)-3-HYDROXYPROP-1-EN-1-YL]BORONIC ACID, PINACOL ESTER
- (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
- 1-(3-benzo{b}thienyl)-4,4,4-trifluoro-1,3-butanedione
- 1-Benzo(b)thien-3-yl-4,4,4-trifluoro-1,3-butanedione
- 1-Benzo[b]thiophen-3-yl-4,4,4-trifluor-butan-1,3-dion
- 1-benzo[b]thiophen-3-yl-4,4,4-trifluoro-butane-1,3-dione
- 3-(4,4,4-trifluoro-1,3-dioxobutyl)benzothiophene
- 3-(4,4,5,5-tetramethyl-[1,3,2]bioxoborolan-2-yl)prop-2-en-1-ol
- 3-Thianaphthenoyltrifluoroacetone
- [(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester
- (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, 2-[(1E)-3-Hydroxyprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PROPEN-1-OL
- SCHEMBL9999329
- 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, (2E)-
- EN300-7269993
- (2E)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL
- 608534-39-0
- (2E)-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL
- D76735
- 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PROP-2-EN-1-OL
- Z1255446940
- CS-0107771
- SCHEMBL9999332
- 167896-48-2
-
- インチ: InChI=1S/C9H19BO4/c1-8(2,12)9(3,4)14-10(13)6-5-7-11/h5-6,11-13H,7H2,1-4H3/b6-5+
- InChIKey: HPJVFDQMXCQVPR-AATRIKPKSA-N
- ほほえんだ: OC/C=C/B(OC(C(O)(C)C)(C)C)O
計算された属性
- せいみつぶんしりょう: 202.13800
- どういたいしつりょう: 184.1270746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- PSA: 69.92000
- LogP: 0.12070
trans-3-Hydroxy-1-propenylboronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7269993-5.0g |
(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
167896-48-2 | 95% | 5.0g |
$2525.0 | 2023-07-09 | |
A2B Chem LLC | AF25872-50mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 50mg |
$79.00 | 2024-04-20 | |
1PlusChem | 1P00BADS-250mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 250mg |
$208.00 | 2024-06-19 | |
Aaron | AR00BAM4-50mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 50mg |
$67.00 | 2025-02-14 | |
Aaron | AR00BAM4-2.5g |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
Aaron | AR00BAM4-250mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 250mg |
$193.00 | 2025-02-14 | |
1PlusChem | 1P00BADS-100mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 100mg |
$125.00 | 2024-06-19 | |
A2B Chem LLC | AF25872-250mg |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester |
167896-48-2 | 97% | 250mg |
$230.00 | 2024-04-20 | |
Apollo Scientific | OR52076-50mg |
[(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester |
167896-48-2 | 50mg |
£136.00 | 2025-02-20 | ||
Apollo Scientific | OR52076-5g |
[(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester |
167896-48-2 | 5g |
£3596.00 | 2025-02-20 |
trans-3-Hydroxy-1-propenylboronic acid pinacol ester 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
trans-3-Hydroxy-1-propenylboronic acid pinacol esterに関する追加情報
Introduction to trans-3-Hydroxy-1-propenylboronic acid pinacol ester (CAS No. 167896-48-2)
The compound trans-3-Hydroxy-1-propenylboronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 167896-48-2, is a significant intermediate in the field of organic synthesis and pharmaceutical development. Boronic acid esters, particularly those with substituted alkene groups, have garnered considerable attention due to their versatile applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex molecular architectures. This introduction delves into the structural characteristics, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary chemical research.
The molecular structure of trans-3-Hydroxy-1-propenylboronic acid pinacol ester consists of a boronic acid moiety esterified with a pinacol group, attached to a trans-substituted allyl alcohol backbone. The presence of both hydroxyl and boronic acid functional groups makes it a valuable reagent for transition-metal-catalyzed reactions. Specifically, the boronic acid component facilitates cross-coupling with aryl or vinyl halides, enabling the formation of carbon-carbon bonds—a cornerstone of modern drug discovery and material science. The trans configuration of the double bond introduces steric and electronic influences that can modulate reaction outcomes, making this compound particularly useful in fine chemical synthesis.
In recent years, boronic acid esters have been extensively explored for their role in pharmaceutical intermediates and bioconjugation strategies. The trans-3-Hydroxy-1-propenylboronic acid pinacol ester has been utilized in the synthesis of novel therapeutic agents, where its reactivity allows for precise functionalization of molecular frameworks. For instance, researchers have leveraged this compound to develop protease inhibitors and kinase inhibitors by integrating it into libraries of heterocyclic compounds. The hydroxyl group further enhances its utility, enabling modifications such as etherification or glycosylation, which are critical for improving drug solubility and bioavailability.
The synthetic preparation of trans-3-Hydroxy-1-propenylboronic acid pinacol ester typically involves the oxidation of an allylic alcohol followed by esterification with pinacol. Alternatively, it can be synthesized via the hydroboration-oxidation sequence starting from an appropriate alkene precursor. Advances in catalytic systems have refined these processes, allowing for higher yields and reduced byproduct formation. Notably, palladium-catalyzed borylation reactions have been optimized to achieve regioselectivity and enantioselectivity when dealing with chiral substrates. Such methodologies align with green chemistry principles by minimizing hazardous waste and improving atom economy.
Recent studies highlight the compound's potential in polymer chemistry and materials science. Boronic acid esters are known to participate in dynamic covalent chemistry, where reversible bonds can be exploited to design self-healing materials or stimuli-responsive polymers. The trans-3-Hydroxy-1-propenylboronic acid pinacol ester has been incorporated into macromolecular architectures to enhance thermal stability or mechanical properties. Additionally, its ability to undergo reversible coupling with other boron-containing species makes it a candidate for smart materials that can adapt to environmental changes.
The pharmaceutical industry has also embraced boronic acid derivatives for their antiviral and anticancer properties. The trans configuration of the double bond in this compound influences its interactions with biological targets, potentially enhancing binding affinity or selectivity. For example, boron-containing compounds have shown promise as proteasome inhibitors in oncology research. By integrating this intermediate into drug candidates, chemists can fine-tune pharmacokinetic profiles while maintaining efficacy against disease-causing pathogens.
Future directions in the study of trans-3-Hydroxy-1-propenylboronic acid pinacol ester may focus on exploring its role in photoredox catalysis and electrochemical transformations. These emerging methodologies could expand its synthetic utility beyond traditional cross-coupling applications. Moreover, computational modeling has become increasingly valuable in predicting reaction outcomes and optimizing conditions for large-scale production. Such interdisciplinary approaches underscore the importance of collaborative efforts between chemists, biologists, and engineers to harness the full potential of this versatile intermediate.
In conclusion,trans-3-Hydroxy-1-propenylboronic acid pinacol ester (CAS No. 167896-48-2) represents a cornerstone in modern synthetic chemistry due to its reactivity and adaptability across multiple disciplines. Its applications range from pharmaceuticals to advanced materials, driven by ongoing innovations in catalysis and molecular design. As research continues to uncover new methodologies for its utilization,this compound will remain at the forefront of scientific inquiry, contributing to breakthroughs that benefit society.
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